molecular formula C18H19N3O5S B270003 Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate

Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate

Cat. No. B270003
M. Wt: 389.4 g/mol
InChI Key: XXWVGJUHODNVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate, also known as DAPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPTA is a small molecule that has shown promise in a variety of research fields, including biochemistry, pharmacology, and immunology. In

Mechanism of Action

The mechanism of action of Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate is complex and involves the binding of the molecule to the CD4 receptor on the surface of T cells. This binding prevents the virus from entering the cell, which inhibits viral replication. Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate has also been shown to have immunomodulatory effects, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate has been shown to have a variety of biochemical and physiological effects. In addition to its antiviral activity, Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate has been shown to have immunomodulatory effects, which may contribute to its potential applications in the field of cancer research. Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate has also been shown to have low toxicity, which makes it an attractive candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate is its potent antiviral activity against a variety of viruses, including HIV-1, SARS-CoV, and MERS-CoV. Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate has also been shown to have low toxicity, which makes it an attractive candidate for further research. However, one of the limitations of Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate is its complex synthesis method, which may limit its widespread use in scientific research.

Future Directions

There are several future directions for research on Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate. One of the most promising areas of research is in the field of immunology, where Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate has shown potent antiviral activity against a variety of viruses. Further research is needed to fully understand the mechanism of action of Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate and its potential applications in the field of cancer research. Additionally, research is needed to develop more efficient synthesis methods for Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate, which may increase its availability for scientific research.

Synthesis Methods

Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate can be synthesized through a multi-step process that involves the reaction of several chemical intermediates. The synthesis of Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate typically begins with the reaction of 4,6-dimethyl-2-thiouracil with acetic anhydride to form a thioester intermediate. This intermediate is then reacted with isophthalic acid to form the final product, Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate. The synthesis of Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate is a complex process that requires careful attention to detail and a thorough understanding of chemical reactions.

Scientific Research Applications

Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate has been extensively studied for its potential applications in scientific research. One of the most promising applications of Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate is in the field of immunology, where it has been shown to have potent antiviral activity against a variety of viruses, including HIV-1, SARS-CoV, and MERS-CoV. Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate works by binding to the CD4 receptor on the surface of T cells, which prevents the virus from entering the cell. Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate has also been shown to have potential applications in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

dimethyl 5-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H19N3O5S/c1-10-5-11(2)20-18(19-10)27-9-15(22)21-14-7-12(16(23)25-3)6-13(8-14)17(24)26-4/h5-8H,9H2,1-4H3,(H,21,22)

InChI Key

XXWVGJUHODNVEV-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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